

The Biological Activity of 1-Nonen-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 1-Nonen-3-ol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nonen-3-ol, a volatile organic compound with a characteristic mushroom-like odor, is a naturally occurring alcohol found in various plants and fungi. While its application in the flavor and fragrance industry is well-established, its biological activities are an emerging area of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of **1-nonen-3-ol**'s biological effects, with a focus on its potential antimicrobial, insecticidal, and sensory activities. Due to the limited availability of quantitative data for **1-nonen-3-ol**, this guide also draws upon data from the structurally similar and more extensively studied compound, 1-octen-3-ol, to infer potential biological activities and guide future research. This document is intended to serve as a resource for researchers and professionals in drug development and related fields, summarizing available data, presenting detailed experimental protocols, and visualizing putative mechanisms of action.

Introduction

1-Nonen-3-ol (CAS: 21964-44-3) is an unsaturated fatty alcohol with the molecular formula $C_9H_{18}O$. It is a colorless liquid with a distinct earthy, mushroom-like aroma, which has led to its use as a flavoring and fragrance agent.[1] Beyond its sensory properties, preliminary studies and its presence in biologically active essential oils suggest a range of potential pharmacological and physiological effects. Research indicates that **1-nonen-3-ol** may possess antimicrobial and insecticidal properties.[2] Its primary interaction with biological systems is

believed to occur through olfactory receptors, initiating a cascade of signaling events. However, a detailed understanding of its mechanisms of action and a comprehensive quantitative assessment of its biological activities are not yet fully elucidated in publicly available literature. [3] This guide aims to consolidate the existing knowledge and provide a framework for future investigation into the therapeutic and developmental potential of **1-nonen-3-ol**.

Physicochemical Properties

A summary of the key physicochemical properties of **1-nonen-3-ol** is presented in Table 1. These properties are crucial for understanding its bioavailability, formulation, and interaction with biological systems.

Table 1: Physicochemical Properties of **1-Nonen-3-ol**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₈ O	[1]
Molecular Weight	142.24 g/mol	[1]
CAS Number	21964-44-3	[1]
Appearance	Colorless liquid	[4]
Odor	Earthy, oily, creamy, green, mushroom	[4]
Boiling Point	195.0 °C at 760 mm Hg	[1]
Flash Point	182.00 °F (83.33 °C)	[4]
Specific Gravity	0.835 - 0.845 @ 25.00 °C	[4]
Refractive Index	1.438 - 1.444 @ 20.00 °C	[4]

Biological Activities

The biological activities of **1-nonen-3-ol** are not yet extensively documented. However, based on available information and studies on analogous compounds, several key areas of activity can be identified.

Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) values for **1-nonen-3-ol** are not readily available in the literature, its presence in essential oils with known antimicrobial properties suggests it may contribute to these effects. For instance, it has been identified as a minor component in the essential oil of *Origanum compactum*, which exhibits broad-spectrum antimicrobial activity.^[2]

To provide a point of reference, Table 2 summarizes the antimicrobial activity of the structurally similar compound, 1-octen-3-ol. It is plausible that **1-nonen-3-ol** exhibits a similar, though not identical, spectrum of activity. The primary mechanism of action for such lipophilic alcohols is often attributed to the disruption of microbial cell membranes.^[5]

Table 2: Antimicrobial Activity of 1-Octen-3-ol (as a proxy for **1-Nonen-3-ol**)

Microorganism	Activity Type	Value	Reference
Gram-positive bacteria	MIC	1.0 mg/mL	^[5]
Gram-negative bacteria	MIC	2.0 mg/mL	^[5]
Fungi (general)	Complete Inhibitory Concentration	8.0 mg/mL	^[5]
Fungal Spores	Complete Inhibitory Concentration	2.0 mg/mL	^[5]

Note: These values are for 1-octen-3-ol and should be considered indicative pending specific studies on **1-nonen-3-ol**.

Insecticidal Activity

1-Nonen-3-ol has been identified as a volatile constituent of essential oils with demonstrated insecticidal properties.^[2] However, specific quantitative data, such as LC₅₀ (lethal concentration, 50%) or LD₅₀ (lethal dose, 50%), for pure **1-nonen-3-ol** against various insect species are not available in the reviewed literature. The insecticidal action of volatile

compounds is often mediated through fumigant effects, targeting the respiratory or nervous systems of insects.

Cytotoxicity

Direct cytotoxicity data for **1-nonen-3-ol** is currently unavailable. However, studies on the analogous compound, 1-octen-3-ol, have demonstrated cytotoxic effects against human cell lines. This suggests that **1-nonen-3-ol** may also possess cytotoxic properties that warrant investigation. Table 3 presents the IC₅₀ (half-maximal inhibitory concentration) values for 1-octen-3-ol against human embryonic stem cells.

Table 3: Cytotoxicity of 1-Octen-3-ol (as a proxy for **1-Nonen-3-ol**)

Cell Line	Assay	IC ₅₀ (ppm)	Reference
Human Embryonic Stem Cells (H1)	MTS Assay	109 (racemic)	[6]
Human Embryonic Stem Cells (H1)	MTS Assay	98 ((S)-(+)-enantiomer)	[6]
Human Embryonic Stem Cells (H1)	MTS Assay	258 ((R)-(-)-enantiomer)	[6]

Note: These values are for 1-octen-3-ol and are intended to guide future research on the potential cytotoxicity of **1-nonen-3-ol**.

Olfactory Receptor Interaction and Signaling

As a prominent fragrance compound, the primary biological interaction of **1-nonen-3-ol** in mammals is expected to be with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs). The binding of an odorant like **1-nonen-3-ol** to an OR is thought to initiate a conformational change in the receptor, leading to the activation of a G-protein (typically G_{olf}). This triggers a downstream signaling cascade, primarily through the adenylyl cyclase pathway, resulting in the generation of cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron, which ultimately sends a signal to the brain.

While the specific ORs that bind to **1-nonen-3-ol** have not been identified, the general olfactory signaling pathway provides a putative mechanism for its perception.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible investigation of the biological activities of **1-nonen-3-ol**. The following sections provide methodologies for key assays, adapted from established protocols for volatile compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution for Volatile Compounds)

This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) of volatile compounds like **1-nonen-3-ol**.

Objective: To determine the lowest concentration of **1-nonen-3-ol** that inhibits the visible growth of a microorganism.

Materials:

- 96-well microtiter plates
- Bacterial or fungal strains of interest
- Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- **1-Nonen-3-ol**
- Solvent for **1-nonen-3-ol** (e.g., DMSO, ethanol)
- Positive control antibiotic/antifungal
- Negative control (medium with solvent)
- Spectrophotometer or microplate reader

Procedure:

- Prepare a stock solution of **1-nonen-3-ol** in a suitable solvent.
- Perform serial two-fold dilutions of the **1-nonen-3-ol** stock solution in the 96-well plate using the appropriate growth medium.
- Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).
- Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Include positive control wells (microorganism with a known antimicrobial agent) and negative control wells (microorganism with the solvent used for **1-nonen-3-ol**).
- Seal the microtiter plates to prevent the evaporation of the volatile compound.
- Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
- Determine the MIC by visual inspection for the lowest concentration of **1-nonen-3-ol** that shows no turbidity (no visible growth). Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

Cytotoxicity Assay (MTS Assay)

This protocol is used to assess the cytotoxic effects of **1-nonen-3-ol** on a mammalian cell line.

Objective: To determine the IC_{50} value of **1-nonen-3-ol**, the concentration that reduces the viability of a cell culture by 50%.

Materials:

- Human cell line of interest (e.g., HeLa, HepG2)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates

- **1-Nonen-3-ol**
- Solvent for **1-nonen-3-ol** (e.g., DMSO)
- MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of **1-nonen-3-ol** in the complete cell culture medium.
- Remove the old medium from the wells and replace it with the medium containing different concentrations of **1-nonen-3-ol**.
- Include control wells with cells treated with the solvent alone.
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
- Calculate the percentage of cell viability for each concentration relative to the solvent control.
- Determine the IC_{50} value by plotting the percentage of cell viability against the log of the **1-nonen-3-ol** concentration and fitting the data to a dose-response curve.

Insecticidal Activity (Vapor Phase Fumigation Assay)

This protocol is designed to evaluate the fumigant toxicity of **1-nonen-3-ol** against insects.

Objective: To determine the LC_{50} of **1-nonen-3-ol** for a specific insect species.

Materials:

- Glass jars or vials of a known volume
- Test insects (e.g., fruit flies, stored product pests)
- Filter paper discs
- **1-Nonen-3-ol**
- Solvent (e.g., acetone)
- Micropipette

Procedure:

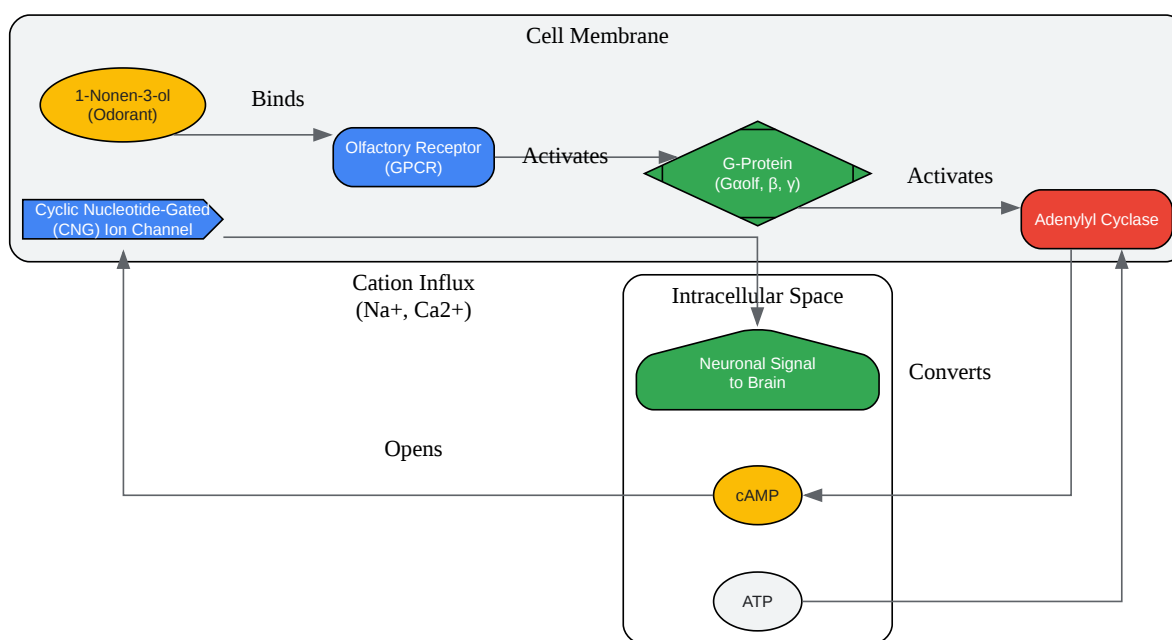
- Prepare a range of concentrations of **1-nonen-3-ol** in a volatile solvent like acetone.
- Apply a specific volume of each dilution onto a filter paper disc.
- Place the treated filter paper inside the glass jar, ensuring it does not come into direct contact with the insects.
- Introduce a known number of insects into each jar.
- Seal the jars to create a closed environment.
- Include a control group with filter paper treated only with the solvent.
- Maintain the jars at a controlled temperature and humidity.
- Record the number of dead insects at regular intervals (e.g., 24, 48, 72 hours).
- Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.
- Determine the LC_{50} value using probit analysis.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the biological activity of **1-nonen-3-ol**.

Putative Olfactory Signaling Pathway

This diagram illustrates the general signal transduction cascade initiated by the binding of an odorant, such as **1-nonen-3-ol**, to an olfactory receptor.

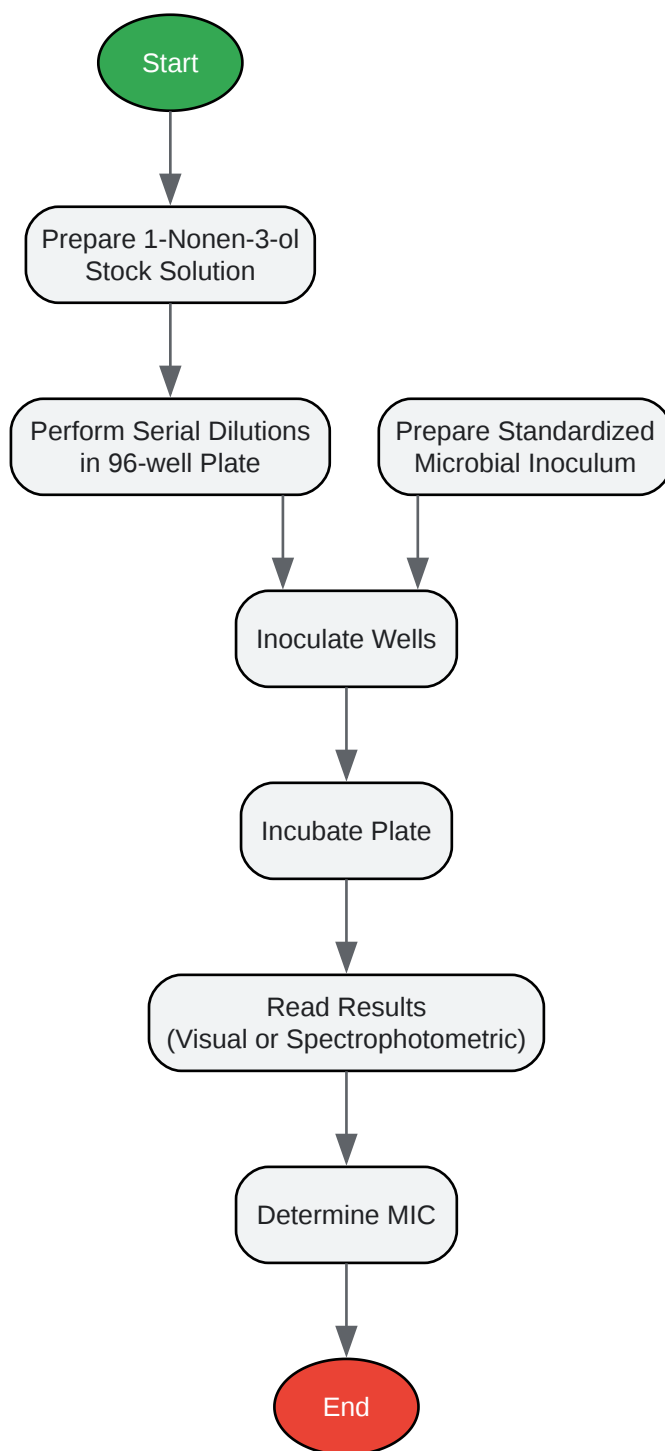


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Caption: Putative olfactory signaling pathway for **1-nonen-3-ol**.

Experimental Workflow for MIC Determination

This diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of **1-nonen-3-ol**.

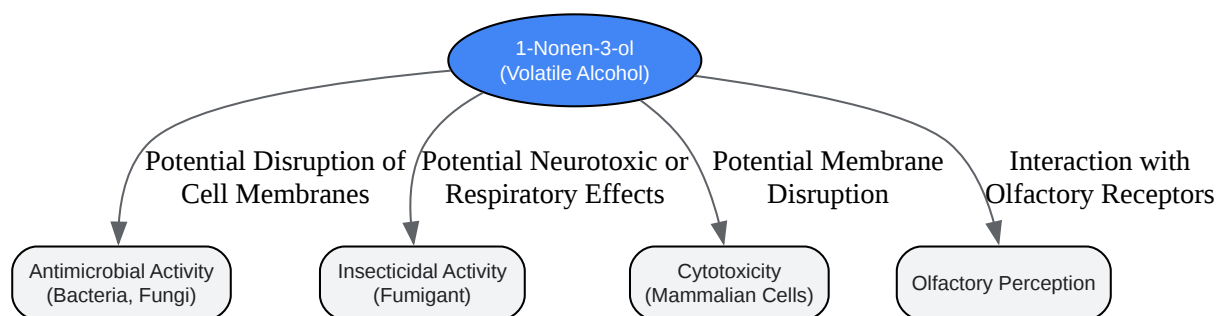


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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship of Potential Biological Activities

This diagram illustrates the interconnectedness of the potential biological activities of **1-nonen-3-ol**, stemming from its chemical properties.



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Caption: Interrelationship of potential biological activities of **1-nonen-3-ol**.

Conclusion and Future Directions

1-Nonen-3-ol presents an intriguing profile as a volatile organic compound with potential biological activities beyond its established use in the flavor and fragrance industry. While current research is limited, the available evidence, supported by data from the analogous compound 1-octen-3-ol, suggests promising avenues for investigation into its antimicrobial, insecticidal, and cytotoxic properties. The primary interaction with mammalian systems is likely initiated through olfactory receptors, following a canonical GPCR signaling pathway.

To fully realize the potential of **1-nonen-3-ol** in drug development and other applications, further research is critically needed. Future studies should focus on:

- **Quantitative Assessment:** Determining the MIC values of **1-nonen-3-ol** against a broad panel of pathogenic bacteria and fungi.
- **Insecticidal Spectrum:** Evaluating the LC₅₀ and LD₅₀ of **1-nonen-3-ol** against a variety of insect pests.

- Cytotoxicity Profiling: Assessing the IC₅₀ values against a range of human cancer and non-cancer cell lines.
- Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by **1-nonen-3-ol** for its antimicrobial, insecticidal, and cytotoxic effects.
- Olfactory Receptor Deorphanization: Identifying the specific olfactory receptors that bind to **1-nonen-3-ol** to better understand the nuances of its odor perception.

This technical guide provides a foundational resource to stimulate and guide these future research endeavors, which will be instrumental in unlocking the full biological and therapeutic potential of **1-nonen-3-ol**.

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